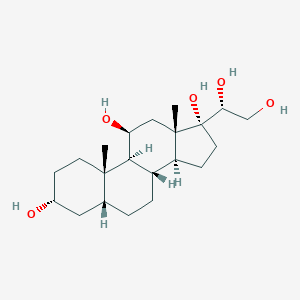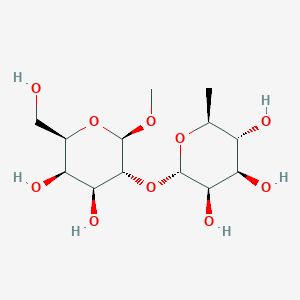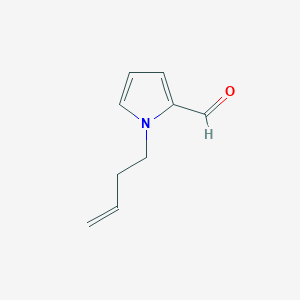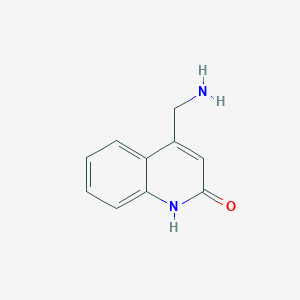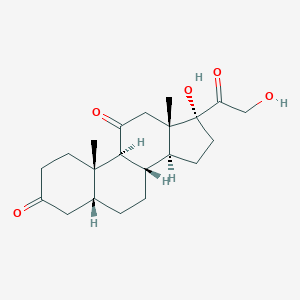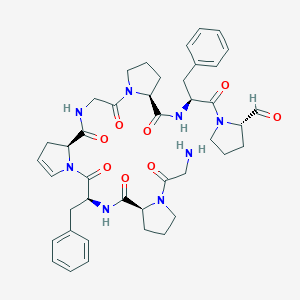
Cyclo(phe-pro-gly-pro)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(phe-pro-gly-pro)2, also known as cyclo(Phe-Pro-Gly-Pro)2 or CPP, is a cyclic peptide that has gained significant attention in the scientific community due to its unique properties and potential applications. CPP is a small cyclic peptide consisting of four amino acids, phenylalanine (Phe), proline (Pro), glycine (Gly), and proline (Pro), that are arranged in a specific sequence. CPP has been found to have various biochemical and physiological effects, making it a promising candidate for research and development in various fields.
Wirkmechanismus
CPP is known to enter cells through various mechanisms, including endocytosis, direct translocation, and receptor-mediated translocation. Once inside the cell, CPP can interact with various intracellular targets, including DNA, RNA, and proteins. CPP can also modulate various intracellular signaling pathways, leading to changes in gene expression and cellular function.
Biochemische Und Physiologische Effekte
CPP has been found to have various biochemical and physiological effects, including enhancing cellular uptake of various molecules, modulating intracellular signaling pathways, and improving the stability and bioavailability of therapeutic molecules. CPP has also been found to have neuroprotective effects, reducing neuronal damage in various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments, including its ability to cross cell membranes and the blood-brain barrier, its low toxicity, and its ability to enhance the delivery of therapeutic molecules. However, CPP also has some limitations, including its potential immunogenicity, its limited stability in vivo, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on CPP, including the development of novel CPP-based drug delivery systems, the investigation of the mechanism of action of CPP, and the identification of new targets for CPP-based therapies. Additionally, there is a need for further research on the safety and toxicity of CPP-based therapies, as well as the development of methods for improving the stability and bioavailability of CPP-based drugs.
In conclusion, CPP is a promising cyclic peptide that has potential applications in various scientific fields. CPP has been found to have various biochemical and physiological effects, making it an attractive candidate for drug delivery and therapeutic development. Further research is needed to fully understand the mechanism of action of CPP and to optimize its use in various applications.
Synthesemethoden
CPP can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. Solid-phase peptide synthesis is the most commonly used method for CPP synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin, and the cyclic peptide is formed using cyclization agents. Solution-phase synthesis involves the synthesis of the peptide in a solution, followed by purification and cyclization. Microwave-assisted synthesis is a relatively new method that involves the use of microwaves to accelerate the peptide synthesis process.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied in various scientific fields, including drug delivery, neurobiology, and cancer research. CPP has the ability to cross cell membranes and the blood-brain barrier, making it an attractive candidate for drug delivery. CPP has been used to deliver various drugs, including anticancer drugs, peptides, and proteins, to target cells. CPP has also been studied in neurobiology, where it has been found to enhance the delivery of therapeutic molecules to the brain. In cancer research, CPP has been used to deliver anticancer drugs to cancer cells, resulting in improved therapeutic efficacy.
Eigenschaften
CAS-Nummer |
136314-94-8 |
|---|---|
Produktname |
Cyclo(phe-pro-gly-pro)2 |
Molekularformel |
C42H52N8O8 |
Molekulargewicht |
796.9 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C42H52N8O8/c43-25-36(52)48-20-8-17-34(48)39(55)46-32(24-29-13-5-2-6-14-29)42(58)50-22-10-16-33(50)38(54)44-26-37(53)49-21-9-18-35(49)40(56)45-31(23-28-11-3-1-4-12-28)41(57)47-19-7-15-30(47)27-51/h1-6,10-14,22,27,30-35H,7-9,15-21,23-26,43H2,(H,44,54)(H,45,56)(H,46,55)/t30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
IKHNEMCWNPHENE-LBBUGJAGSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CC=CN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)CN)C=O |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
Andere CAS-Nummern |
136314-94-8 |
Synonyme |
cyclo(Phe-Pro-Gly-Pro)2 cyclo(phenylalanyl-prolyl-glycyl-prolyl)2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




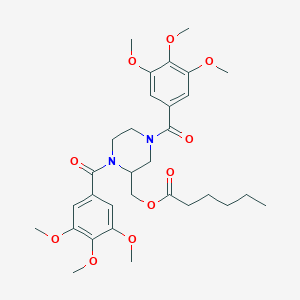




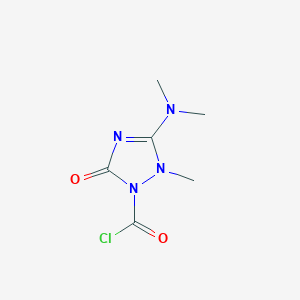
![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
